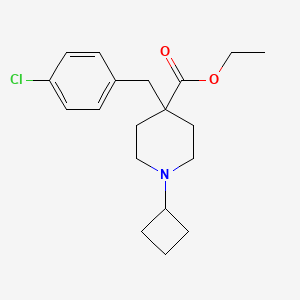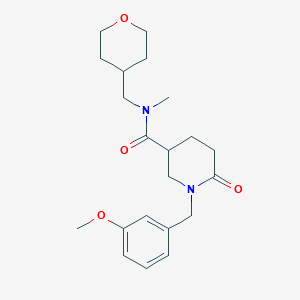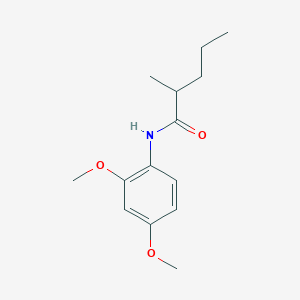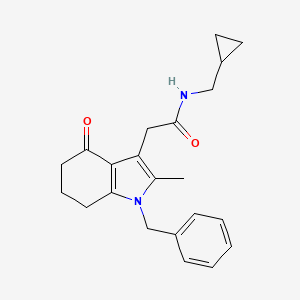![molecular formula C19H21BrN2O3S B5067182 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5067182.png)
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTA-EG6 is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which is essential for the regulation of apoptosis.
Aplicaciones Científicas De Investigación
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The inhibition of the Bcl-2/Bak protein-protein interaction has been shown to induce apoptosis in cancer cells, making this compound a promising candidate for cancer therapy. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Mecanismo De Acción
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide inhibits the protein-protein interaction between Bcl-2 and Bak, which is essential for the regulation of apoptosis. The inhibition of this interaction leads to the activation of the Bak protein, which induces apoptosis in cancer cells. This compound has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and autophagy in cancer cells, leading to cell death. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide is a potent and specific inhibitor of the Bcl-2/Bak protein-protein interaction, making it a valuable tool for studying the role of this interaction in apoptosis and cancer. However, this compound is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, the potential toxicity of this compound in vivo has not been fully evaluated.
Direcciones Futuras
For the study of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide include the evaluation of its effectiveness in vivo, particularly in animal models of cancer and neurodegenerative diseases. In addition, the development of more potent and specific inhibitors of the Bcl-2/Bak protein-protein interaction may lead to the development of more effective cancer therapies. Finally, the combination of this compound with other cancer therapies may lead to synergistic effects and improved outcomes for cancer patients.
Métodos De Síntesis
The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide involves several steps, including the protection of the amine group, the bromination of the benzyl group, and the acylation of the protected amine group. The final step involves the removal of the protecting group to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Propiedades
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-25-11-10-21-19(24)16-4-2-3-5-17(16)22-18(23)13-26-12-14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZLHDVNMAZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5067135.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5067139.png)
![N,N'-1,2-ethanediylbis{2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide}](/img/structure/B5067145.png)
![N-(4-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5067150.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-vinylbenzamide](/img/structure/B5067156.png)

![1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5067166.png)
![2-ethoxy-4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5067174.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5067180.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5067191.png)
![4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5067200.png)
